1-Fluoro-3-(methylsulfonyl)benzene
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Overview
Description
1-Fluoro-3-(methylsulfonyl)benzene is an aromatic compound with the chemical formula C7H7FO2S . It is also known as FMSB and has a characteristic sulfonic acid group attached to the benzene ring. This compound has gained attention from the scientific community due to its unique structure and potential applications in various fields.
Molecular Structure Analysis
The molecular weight of 1-Fluoro-3-(methylsulfonyl)benzene is 174.2 . The IUPAC name for this compound is 1-fluoro-3-(methylsulfonyl)benzene . The InChI key provides a unique identifier for the compound .The storage temperature, physical form, and shipping temperature are not specified in the search results .
Scientific Research Applications
Solubility Characteristics
- Solubility in Organic Solvents : 1-Fluoro-4-(methylsulfonyl)benzene was studied for its solubility in various organic solvents, such as ethanol, ethyl acetate, acetone, toluene, and chloroform. The solubilities in these solvents varied, showing a descending order from chloroform to ethanol. The modified Apelblat equation effectively correlated the experimental data, demonstrating the compound's diverse solubility properties (C. Qian et al., 2014).
Synthesis and Reactions
- Green Fluorophore Synthesis : The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a novel green fluorophore architecture, was synthesized. This compound exhibits solid-state emission, water solubility, and solvent- and pH-independent fluorescence, making it significant for imaging applications and displays (Teruo Beppu et al., 2015).
- Reaction with Acyclic Olefins : [Fluoro(methylsulfonyloxy)iodo]benzene reacts smoothly with 1-hexene and 1-heptene, yielding 1,2-disulfonates. The reaction mechanism of these transformations provides insights into fluorine chemistry (N. S. Pirkuliev et al., 2001).
- Practical Synthesis of Analog Compounds : A practical synthesis method for 4‐fluoro‐2‐(methylthio)benzylamine and its sulfone and sulfonamide analogs was reported. This method demonstrates the utility of 1-Fluoro-3-(methylsulfonyl)benzene derivatives in synthesizing biologically relevant molecules (D. Perlow et al., 2007).
Photocatalysis and Chemical Reactions
- Visible-Light-Induced Reactions : A study on the visible light photocatalytic methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system was conducted. This represents a novel method for synthesizing sulfone-containing benzo[a]fluoren-5-ones (Min-Hua Huang et al., 2018).
- Photocatalytic Monofluorination of Benzene : Photocatalytic fluorination of benzene was achieved using 3-cyano-1-methylquinolinium ion under specific conditions, yielding fluorobenzene and hydrogen peroxide. This study demonstrates the potential of photocatalysis in fluorine chemistry (K. Ohkubo et al., 2013).
Material Science Applications
- Semi-Crystalline Structures for Proton Exchange Membranes : Fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures were synthesized using a compound similar to 1-Fluoro-3-(methylsulfonyl)benzene. These materials show promise in the development of highly conducting and stable proton exchange membranes (Dong-Hyeon Kim et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that similar compounds have high gastrointestinal absorption and are blood-brain barrier permeant
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities
Action Environment
It’s known that similar compounds are generally environmentally benign
properties
IUPAC Name |
1-fluoro-3-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKXOVHBLURUOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617447 |
Source
|
Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
657-46-5 |
Source
|
Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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